molecular formula C19H17ClN2O3S B305656 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone

3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone

Cat. No. B305656
M. Wt: 388.9 g/mol
InChI Key: IMJWMYWSIOVJCU-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been studied for its potential as a pharmaceutical agent. It is a member of the imidazolidinone family of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and division. It may also induce apoptosis by activating certain signaling pathways within the cell.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone can affect various biochemical and physiological processes within the cell. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to modulate the expression of various genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potential as an anticancer agent. It has been shown to have activity against various cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent and selective analogs of the compound. This could involve modifying the structure of the compound to improve its activity against cancer cells while reducing its toxicity to normal cells. Another direction for future research is the investigation of the compound's mechanism of action. This could involve identifying the specific enzymes and signaling pathways that are affected by the compound, which could lead to the development of more targeted therapies for cancer. Finally, future research could focus on the development of new methods for delivering the compound to cancer cells, such as through the use of nanoparticles or other targeted delivery systems.

Synthesis Methods

The synthesis of 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been described in the literature. One method involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with benzylamine to form an imine intermediate, which is then reacted with thiourea to form the imidazolidinone ring. The benzyl group is then deprotected to yield the final product.

Scientific Research Applications

3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H17ClN2O3S/c1-2-25-16-10-13(8-14(20)17(16)23)9-15-18(24)22(19(26)21-15)11-12-6-4-3-5-7-12/h3-10,23H,2,11H2,1H3,(H,21,26)/b15-9-

InChI Key

IMJWMYWSIOVJCU-DHDCSXOGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)O

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)O

Origin of Product

United States

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